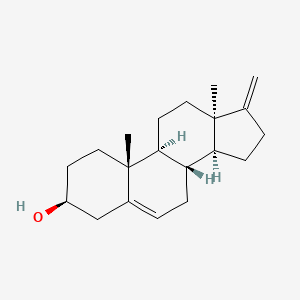
(3b,13a)-17-Methyleneandrost-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3b,13a)-17-Methyleneandrost-5-en-3-ol is a synthetic steroid compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry and functional groups, making it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of ruthenium catalysts for the regiospecific transfer hydrogenation of precursor compounds . This process typically requires precise control of reaction conditions, such as temperature and pressure, to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process often includes purification steps to isolate the desired product and ensure its purity for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: (3b,13a)-17-Methyleneandrost-5-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce various diols.
Applications De Recherche Scientifique
(3b,13a)-17-Methyleneandrost-5-en-3-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereochemistry and reaction mechanisms. In biology and medicine, it serves as a precursor for synthesizing other biologically active steroids and hormones . Additionally, its unique structure makes it valuable for investigating the effects of specific functional groups on biological activity.
Mécanisme D'action
The mechanism of action of (3b,13a)-17-Methyleneandrost-5-en-3-ol involves its interaction with specific molecular targets and pathways. As a steroid compound, it may bind to steroid receptors and modulate gene expression, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3b,13a)-17-Methyleneandrost-5-en-3-ol include other synthetic steroids and steroid derivatives, such as epiandrosterone and androstanediol . These compounds share similar structural features but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets this compound apart from similar compounds is its unique stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying the effects of specific structural modifications on steroid activity.
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
CDCQHKMEOJJEBD-RABCQHRBSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
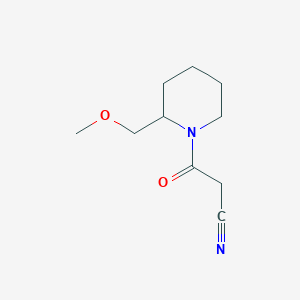
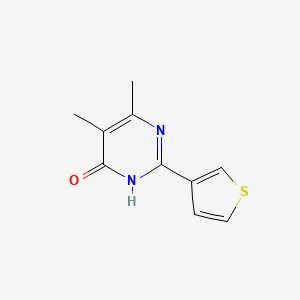
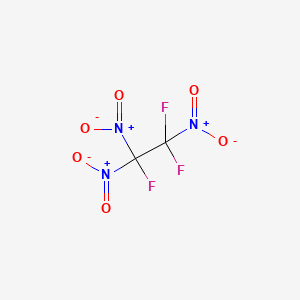
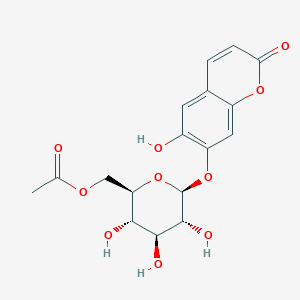
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)

![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
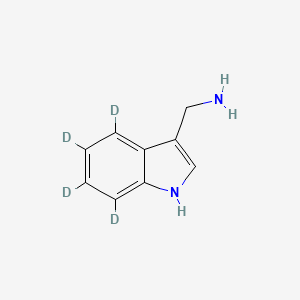


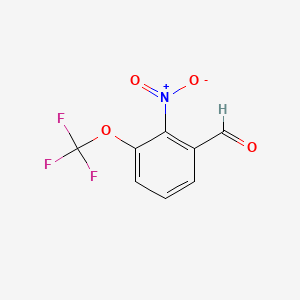
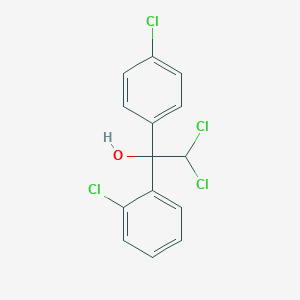
![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)
